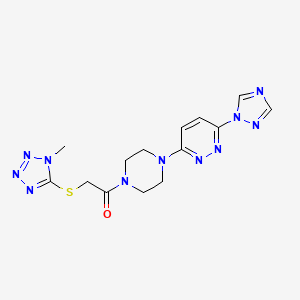
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C14H17N11OS and its molecular weight is 387.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy and antimicrobial action. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N7O4 with a molecular weight of approximately 423.43 g/mol. The compound features multiple functional groups including triazole and tetrazole rings, which are known for their biological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of triazole and piperazine have shown promising cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 10ec | BT-474 | 0.99 ± 0.01 | Induces apoptosis via tubulin inhibition |
| Compound A | HeLa | 1.5 ± 0.05 | Cell cycle arrest |
| Compound B | MCF-7 | 2.3 ± 0.10 | Apoptosis induction |
The compound 10ec , a close analogue, demonstrated significant cytotoxicity with an IC50 value of 0.99μM against the BT-474 breast cancer cell line, indicating that similar compounds may exhibit high potency against cancer cells through mechanisms such as apoptosis induction and inhibition of tubulin polymerization .
Antimicrobial Activity
The triazole moiety is widely recognized for its antimicrobial properties. Research indicates that compounds containing this structure can effectively inhibit bacterial growth and possess antifungal activity.
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 8 µg/mL |
| Compound D | Escherichia coli | 16 µg/mL |
Studies have shown that triazole derivatives can act as effective antimicrobial agents due to their ability to interfere with the synthesis of nucleic acids in microorganisms .
Study on Apoptosis Induction
A detailed investigation into the apoptosis-inducing capabilities of related triazole compounds was conducted using flow cytometry and staining assays (e.g., annexin V-FITC). The results indicated that these compounds could cause cell cycle arrest at sub-G1 and G2/M phases, leading to increased apoptosis rates in treated cells .
In Silico Studies
Molecular modeling studies have suggested that compounds similar to This compound possess favorable drug-like properties. These studies predict strong binding affinity to target proteins involved in cell proliferation and survival pathways .
属性
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N11OS/c1-22-14(19-20-21-22)27-8-13(26)24-6-4-23(5-7-24)11-2-3-12(18-17-11)25-10-15-9-16-25/h2-3,9-10H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMHTSNEDLGWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N11OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














